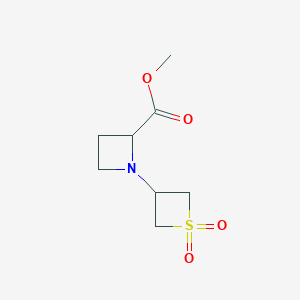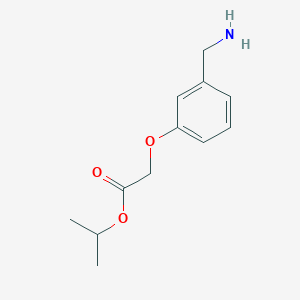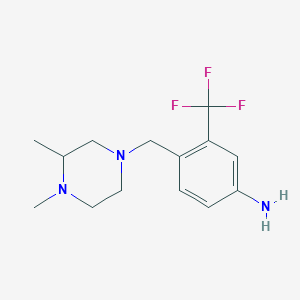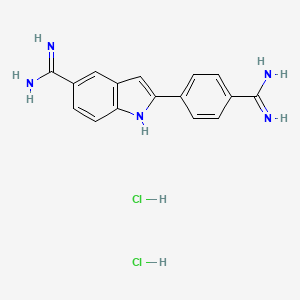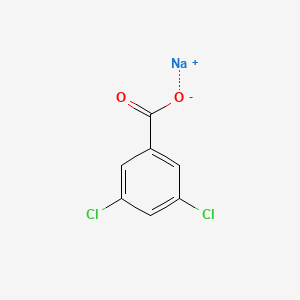
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorobenzyl group attached to the triazole ring, which is further connected to a phenyl ring substituted with an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 3-chlorobenzyl azide: This is achieved by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Formation of the triazole ring: The 3-chlorobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like tetrahydrofuran (THF) under reflux conditions. This step forms the 1-(3-chlorobenzyl)-1H-1,2,3-triazole.
Attachment of the ethanone group: Finally, the triazole derivative is reacted with acetyl chloride in the presence of a base like pyridine to introduce the ethanone group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethanoic acid.
Reduction: Formation of 1-(4-(1-(3-chlorobenzyl)-1,2-dihydro-1,2,3-triazol-4-yl)phenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the 3-chlorobenzyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
The uniqueness of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
1-[4-[1-[(3-chlorophenyl)methyl]triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H14ClN3O/c1-12(22)14-5-7-15(8-6-14)17-11-21(20-19-17)10-13-3-2-4-16(18)9-13/h2-9,11H,10H2,1H3 |
InChI 键 |
XVNPTBYYUNONBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




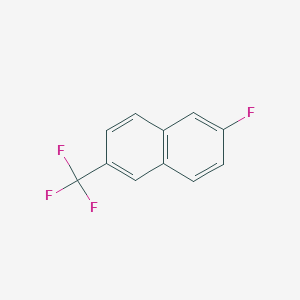
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

